N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide
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Overview
Description
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide: is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopentyl group, and two phenyl groups with various substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,6-dimethylaniline with a suitable carbamoyl chloride under controlled conditions.
Cyclopentyl Group Introduction: The intermediate is then reacted with cyclopentanone in the presence of a base to introduce the cyclopentyl group.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring by reacting the intermediate with 4-methylpyridine-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(4-methylphenyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C27H29N3O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-N-(4-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C27H29N3O2/c1-19-12-14-22(15-13-19)30(25(31)23-11-4-7-18-28-23)27(16-5-6-17-27)26(32)29-24-20(2)9-8-10-21(24)3/h4,7-15,18H,5-6,16-17H2,1-3H3,(H,29,32) |
InChI Key |
ZONZNFFZBFYGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=N2)C3(CCCC3)C(=O)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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